![molecular formula C12H16FN B571824 2-(3-Fluoro-4-methylphenyl)piperidine CAS No. 1257300-00-7](/img/structure/B571824.png)
2-(3-Fluoro-4-methylphenyl)piperidine
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Overview
Description
2-(3-Fluoro-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and the addition of a fluorine atom and a methyl group to the phenyl ring enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)piperidine typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the aldehyde group, followed by reduction to form the desired piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluoro-4-methylbenzoic acid, while reduction could produce various piperidine derivatives with altered functional groups.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)piperidine
- 2-(4-Methylphenyl)piperidine
- 2-(3-Chloro-4-methylphenyl)piperidine
Uniqueness
2-(3-Fluoro-4-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability, reactivity, and biological activity compared to similar compounds. The fluorine atom, in particular, contributes to the compound’s increased lipophilicity and ability to interact with biological targets more effectively.
Biological Activity
2-(3-Fluoro-4-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various molecular targets, structure-activity relationships (SAR), and the implications for drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-fluoro-4-methylphenyl group. The presence of fluorine and the methyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
Interaction with Molecular Targets
The biological activity of this compound is primarily associated with its role as a ligand for various receptors and enzymes. Research indicates that it interacts with the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The compound has shown promising antagonistic effects against TRPV1, highlighting its potential as an analgesic agent.
Table 1: Biological Activity Summary
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the piperidine structure affect biological activity. For instance, modifications at the piperidine nitrogen or the phenyl ring can significantly alter affinity for TRPV1 and overall analgesic properties.
Key Findings from SAR Studies
- Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to TRPV1, as demonstrated by various analogs that exhibited improved potency compared to parent compounds.
- Stereochemistry : Stereospecificity plays a crucial role; certain isomers demonstrate significantly higher potency, indicating that spatial arrangement impacts receptor interaction.
Table 2: Selected SAR Findings
Compound Variant | Binding Affinity (K_i) | Analgesic Activity | Notes |
---|---|---|---|
Compound 49 S | 0.2 nM | High | Enhanced potency due to additional hydrophobic interactions |
Parent Compound 2 | Higher K_i | Moderate | Less effective in pain models |
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
-
Neuropathic Pain Model : In a rat model of neuropathic pain, administration of this compound resulted in significant pain relief, outperforming several existing analgesics while exhibiting a favorable side effect profile.
"The compound demonstrated strong analgesic activity with almost no side effects, making it a candidate for further development" .
- Capsaicin-Induced Hypothermia : In experiments involving capsaicin-induced hypothermia, the compound effectively inhibited temperature drops associated with TRPV1 activation, confirming its antagonistic properties.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNECMRJGTSCKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCCN2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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